N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Chemical procurement Quality control Reproducibility

Select this asymmetric oxalamide for its patent-validated c-Met inhibitor pharmacophore (US20060241104). The 3-fluoro-4-methylphenyl ring provides halogen-bond donor capability and lipophilicity, while the pyridin-3-ylmethyl moiety enables metal coordination and salt formation—a dual-profile that symmetric analogs cannot replicate. Supplied at 98% purity with full batch-specific QC (NMR, HPLC, GC), ensuring reproducibility in kinase selectivity panels. As a fragment-like scaffold (MW <300 Da), it is a validated starting point for SAR expansion and structure-based optimization.

Molecular Formula C15H14FN3O2
Molecular Weight 287.294
CAS No. 899956-51-5
Cat. No. B2639560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS899956-51-5
Molecular FormulaC15H14FN3O2
Molecular Weight287.294
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)F
InChIInChI=1S/C15H14FN3O2/c1-10-4-5-12(7-13(10)16)19-15(21)14(20)18-9-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
InChIKeyAPSDZLQPQVHDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (899956-51-5): Key Structural and Procurement Baseline


N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899956-51-5) is an unsymmetrical N1,N2-disubstituted oxalamide featuring a 3-fluoro-4-methylphenyl ring on one amide nitrogen and a pyridin-3-ylmethyl group on the other . It belongs to a broader class of oxalamide derivatives that have been patented as protein tyrosine kinase inhibitors, particularly targeting c-Met [1]. The compound is commercially available as a research chemical with standard purity of 98% and full batch-specific QC characterization (NMR, HPLC, GC) .

Why N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (899956-51-5) Cannot Be Substituted by Generic Oxalamide Analogs


Oxalamide derivatives with different N1 and N2 substituents exhibit distinct conformational preferences, hydrogen-bonding patterns, and biological target profiles. The specific combination of a 3-fluoro-4-methylphenyl group (providing a halogen bond donor, steric bulk, and lipophilic character) and a pyridin-3-ylmethyl group (offering a metal-coordinating nitrogen and potential for salt formation) creates a unique pharmacophore that cannot be replicated by symmetric analogs such as N,N′-bis(pyridin-3-ylmethyl)oxalamide [1] or by analogs lacking the pyridyl moiety . The patent literature explicitly teaches that even minor changes in substitution on the oxalamide scaffold can dramatically alter kinase inhibition potency and selectivity across the kinome [2]. Therefore, generic substitution without comparative biological and physicochemical validation risks loss of target engagement and off-target profile changes.

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (899956-51-5): Differentiation Evidence vs. Closest Analogs


Purity and Batch-Specific Analytical Characterization vs. Generic Oxalamide Sourcing

The target compound is supplied with a standard purity of 98% and includes batch-specific QC data (NMR, HPLC, GC) as provided by Bidepharm . In contrast, many structurally related oxalamide analogs (e.g., N1-(3-fluoro-4-methylphenyl)-N2-methyloxalamide, CAS 922851-57-8) are often sourced from aggregator platforms without verified batch release data, increasing the risk of uncharacterized impurities that can confound biological assays [1].

Chemical procurement Quality control Reproducibility

Molecular Weight and Formula Differentiation from Symmetric Bis-pyridyl Analog

The target compound (C15H14FN3O2, MW 287.29) differs from the symmetric analog N,N′-bis(pyridin-3-ylmethyl)oxalamide (C16H18N4O2, MW 298.34) by replacement of one pyridin-3-ylmethyl group with a 3-fluoro-4-methylphenyl group, resulting in a net decrease of 11.05 g/mol and reduction of one hydrogen bond acceptor [1]. The fluorine substitution introduces a distinct electrostatic profile and potential halogen-bonding capability absent in the symmetric analog.

Medicinal chemistry Ligand design Physicochemical properties

Metal-Coordination Capability: Pyridyl Nitrogen Availability vs. Non-Pyridyl Analogs

The pyridin-3-ylmethyl substituent provides a Lewis-basic nitrogen capable of coordinating transition metals, a property exploited in N,N′-bis(pyridin-3-ylmethyl)oxalamide-based coordination polymers [1]. The target compound retains this pyridyl nitrogen while introducing a fluorophenyl group that can engage in orthogonal C–H···F or halogen-bonding interactions, enabling heteroditopic ligand behavior not possible with non-pyridyl analogs such as N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, which lacks any strong metal-binding site .

Coordination chemistry Supramolecular chemistry Catalyst design

c-Met Kinase Inhibitor Class Membership with Differentiated Substitution Pattern

Oxalamide derivatives are disclosed as inhibitors of the c-Met receptor tyrosine kinase in US Patent US20060241104 [1]. The general structure-activity relationship (SAR) taught in this patent indicates that both the N1-aryl and N2-heteroaryl/alkyl substituents are critical determinants of potency and kinase selectivity. The target compound's specific substitution pattern—3-fluoro-4-methylphenyl on N1 and pyridin-3-ylmethyl on N2—represents a distinct vector combination within the claimed chemical space. While no quantitative IC50 data for this exact compound are publicly available, the patent teaches that related oxalamides achieve c-Met inhibition in the nanomolar to low micromolar range [1]. Analogs such as the clinical compound BMS-777607 (a related pyridine-containing acyl urea inhibitor, not an oxalamide) demonstrate c-Met IC50 of 20 nM [2], supporting the class's potential potency.

Kinase inhibition c-Met Cancer therapeutics Lead discovery

Optimal Research and Industrial Applications for N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (899956-51-5) Based on Evidence


Kinase Inhibitor Screening and c-Met Drug Discovery

The compound's structural alignment with the oxalamide c-Met inhibitor pharmacophore disclosed in US20060241104 [1] makes it a candidate for inclusion in kinase selectivity panels. Its unique 3-fluoro-4-methyl substitution pattern may confer differentiated binding kinetics or selectivity compared to non-fluorinated or para-substituted analogs. Researchers conducting c-Met or broader kinome profiling should consider this compound as a representative of the N-aryl-N′-heteroarylmethyl oxalamide subclass.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The presence of a single pyridin-3-yl donor nitrogen enables the compound to act as a monodentate or bridging ligand for transition metals such as Cd(II), Zn(II), or Cu(II) [2]. Unlike the symmetric bis-pyridyl analog, the target compound introduces an asymmetric binding environment that can generate chiral or polar coordination polymers, which are of interest for enantioselective catalysis or nonlinear optical materials.

Medicinal Chemistry Tool Compound with Defined QC and Reproducibility

For laboratories requiring well-characterized starting materials for SAR expansion, the 98% purity with NMR, HPLC, and GC documentation ensures reproducibility across independent experiments. This level of characterization is superior to that of many aggregator-sourced oxalamide analogs, reducing the risk of impurity-driven false positives in biological assays.

Fragment-Based Drug Design (FBDD) and Pharmacophore Validation

With a molecular weight of 287.29 g/mol, the compound falls within the fragment-like space (MW < 300) and contains key pharmacophoric elements—a fluorinated aryl ring, a hydrogen-bonding oxalamide core, and a basic pyridine nitrogen. It can serve as a validated fragment hit for c-Met or related kinase targets, providing a starting point for structure-based optimization while offering synthetic tractability through the pyridyl and amide functionalities.

Quote Request

Request a Quote for N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.